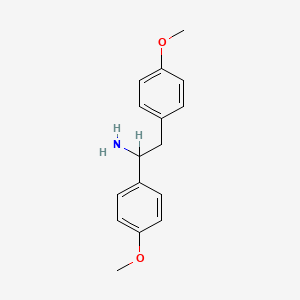

1,2-Bis(4-methoxyphenyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

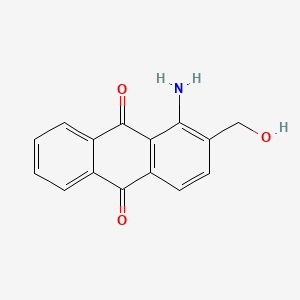

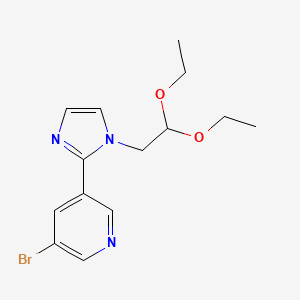

1,2-Bis(4-methoxyphenyl)ethanamine is a chemical compound with the CAS Number: 36265-54-0 . It has a molecular weight of 257.33 . The IUPAC name for this compound is 1,2-bis(4-methoxyphenyl)ethanamine . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of 1,2-Bis(4-methoxyphenyl)ethanamine consists of two 4-methoxyphenyl groups attached to an ethanamine . The InChI code for this compound is 1S/C16H19NO2/c1-18-14-7-3-12 (4-8-14)11-16 (17)13-5-9-15 (19-2)10-6-13/h3-10,16H,11,17H2,1-2H3 .

Physical And Chemical Properties Analysis

1,2-Bis(4-methoxyphenyl)ethanamine is a powder that is stored at room temperature . It has a melting point of 101-105 degrees Celsius . The molecular formula of this compound is C16H19NO2 .

Applications De Recherche Scientifique

Environmental Dechlorination Studies

Research into the environmental impact and degradation pathways of organochlorine pesticides like Methoxychlor [1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane] provides insight into the potential applications of 1,2-bis(4-methoxyphenyl)ethanamine-related compounds. Studies have shown that certain bacteria are capable of reductive dechlorination, transforming Methoxychlor into less chlorinated and potentially less harmful metabolites. This suggests a role for such compounds in environmental remediation processes, especially in anaerobic conditions where specific microbial communities can degrade persistent organic pollutants (Yim et al., 2008; Satsuma & Masuda, 2012).

Organic Synthesis and Molecular Electronics

The synthesis and study of mixed-valence monocations of compounds structurally related to 1,2-bis(4-methoxyphenyl)ethanamine have provided valuable insights into the behavior of organic electronic materials. For example, bis(triarylamines) linked with vinylene and phenylene-vinylene bridges exhibit intervalence charge-transfer (IVCT) bands, suggesting applications in molecular electronics and organic photovoltaics due to their charge transport properties (Barlow et al., 2005).

Antioxidant and Anti-inflammatory Activities

Derivatives of 1,2-bis(4-methoxyphenyl)ethanamine have been investigated for their potential in skincare, specifically in protecting skin from UV-induced damage. A study on sesamin derivatives demonstrated significant anti-inflammatory and antiphotoaging activities, suggesting these compounds can effectively protect the skin against premature aging and inflammation (Wu et al., 2019).

Endocrine Disruptor Metabolism

The metabolism of endocrine disruptors like Methoxychlor, which is structurally similar to 1,2-bis(4-methoxyphenyl)ethanamine, has been extensively studied to understand their effects on the endocrine system. Research indicates that Methoxychlor and its metabolites can inhibit folliculogenesis and stimulate anti-Müllerian hormone production, highlighting the potential endocrine-disrupting effects of related compounds (Uzumcu et al., 2006).

Analytical Chemistry Applications

Analytical techniques have been developed to identify and characterize compounds like 1,2-bis(4-methoxyphenyl)ethanamine and its derivatives. For instance, gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride derivatives has been employed for the identification of psychoactive substances, demonstrating the utility of such compounds in forensic and analytical chemistry (Lum et al., 2016).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

Propriétés

IUPAC Name |

1,2-bis(4-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10,16H,11,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSKSPMTGBSDOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(4-methoxyphenyl)ethanamine | |

CAS RN |

36265-54-0 |

Source

|

| Record name | NSC26669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.